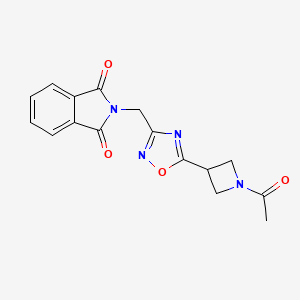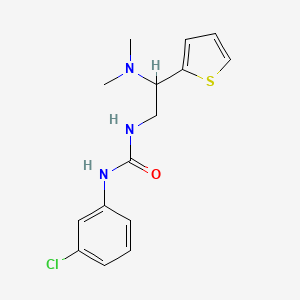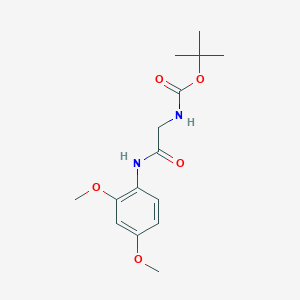
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a compound of interest due to its unique structural features and potential applications in various scientific fields. This molecule consists of a 3,4-dihydroquinoline ring, an isoxazole ring substituted with a 4-methoxyphenyl group, and an ethanone linker, suggesting potential biological activities and synthetic utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone typically involves a multi-step process:
Formation of the Quinoline Derivative: : This can be achieved through the cyclization of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions.
Construction of the Isoxazole Ring: : This involves a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The nitrile oxide can be generated in situ from a hydroximoyl chloride and a base.
Coupling of the Quinoline and Isoxazole Units: : The final step usually involves a nucleophilic substitution reaction where the quinoline derivative is reacted with the isoxazole compound under basic conditions, forming the final product.
Industrial Production Methods: In an industrial setting, the production would likely involve optimization of the synthetic steps to ensure high yield and purity, possibly utilizing flow chemistry techniques to scale up the reactions safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can occur at the isoxazole ring, typically with hydrogenation catalysts such as palladium on carbon.
Substitution: : The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Bromine, chlorine, or sulfonyl chloride for electrophilic aromatic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the quinoline ring could lead to quinolinic acid derivatives, while reduction of the isoxazole ring may yield isoxazoline or isoxazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used in the synthesis of complex molecules and serves as an intermediate in the preparation of various pharmacologically active agents. Biology : In biological research, it may be used as a probe to study specific molecular pathways or enzyme functions. Medicine Industry : Could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone exerts its effects is dependent on its interaction with molecular targets. It is hypothesized to interact with enzymes or receptors, leading to modulation of specific biological pathways. The methoxyphenyl group and the quinoline moiety are likely to play crucial roles in binding interactions within biological systems.
Similar Compounds
Quinoline Derivatives: : These compounds share the quinoline core but differ in their side chains and substitution patterns.
Isoxazole Derivatives: : Compounds with the isoxazole ring system, varying in the nature and position of substituents.
Uniqueness: this compound is unique due to its combined quinoline and isoxazole moieties, offering a distinctive set of properties that make it useful for various applications. Its structure allows for versatile reactivity and potential biological activity that similar compounds may not exhibit.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-10-8-16(9-11-18)20-13-17(22-26-20)14-21(24)23-12-4-6-15-5-2-3-7-19(15)23/h2-3,5,7-11,13H,4,6,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNFYTAUQIVYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2868000.png)
![6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2868002.png)

![Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate](/img/structure/B2868008.png)

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868010.png)
![N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide](/img/structure/B2868015.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2868017.png)
![N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2868018.png)
![(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol](/img/structure/B2868019.png)
![8-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868020.png)
![1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868023.png)
